8-Oxotetradecanoic acid 8-Oxotetradecanoic acid
Brand Name: Vulcanchem
CAS No.: 39747-88-1
VCID: VC21193813
InChI: InChI=1S/C14H26O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17)
SMILES: CCCCCCC(=O)CCCCCCC(=O)O
Molecular Formula: C14H26O3
Molecular Weight: 242.35 g/mol

8-Oxotetradecanoic acid

CAS No.: 39747-88-1

Cat. No.: VC21193813

Molecular Formula: C14H26O3

Molecular Weight: 242.35 g/mol

* For research use only. Not for human or veterinary use.

8-Oxotetradecanoic acid - 39747-88-1

Specification

CAS No. 39747-88-1
Molecular Formula C14H26O3
Molecular Weight 242.35 g/mol
IUPAC Name 8-oxotetradecanoic acid
Standard InChI InChI=1S/C14H26O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17)
Standard InChI Key WVTQGCAFSDHWMP-UHFFFAOYSA-N
SMILES CCCCCCC(=O)CCCCCCC(=O)O
Canonical SMILES CCCCCCC(=O)CCCCCCC(=O)O

Introduction

Chemical Identity and Structural Properties

8-Oxotetradecanoic acid is a long-chain fatty acid derivative with a ketone functional group positioned at the eighth carbon atom from the carboxylic acid terminus. The compound has several identifiable chemical characteristics that define its behavior in biological and chemical systems.

Basic Chemical Information

The fundamental chemical properties of 8-Oxotetradecanoic acid are summarized in the following table:

PropertyValue
Chemical FormulaC₁₄H₂₆O₃
Molecular Weight242.35 g/mol
CAS Registry Number39747-88-1
IUPAC Name8-oxotetradecanoic acid
Common Synonyms8-Oxomyristic acid, 8CO-Myristic acid
Creation Date (PubChem)August 1, 2005
Modification Date (PubChem)March 1, 2025

8-Oxotetradecanoic acid contains 14 carbon atoms with a carboxylic acid group at one end and a ketone group at the C8 position, creating a bifunctional molecule with distinct chemical reactivity patterns .

Structural Representation

The molecular structure of 8-Oxotetradecanoic acid features a linear aliphatic chain with the functional groups positioned strategically along the backbone. The compound can be represented by several notations:

Notation TypeRepresentation
SMILESCCCCCCC(=O)CCCCCCC(=O)O
InChIInChI=1S/C14H26O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17)
InChIKeyWVTQGCAFSDHWMP-UHFFFAOYSA-N

The structure consists of a carboxylic acid terminal group, followed by a hydrocarbon chain with a ketone group at the C8 position, and ending with a methyl group at the opposite terminus .

Physical and Chemical Properties

Understanding the physical and chemical properties of 8-Oxotetradecanoic acid is crucial for appreciating its behavior in various environments and applications.

Physical Characteristics

While specific experimental data on the physical properties of 8-Oxotetradecanoic acid is limited in the provided search results, general trends for oxo fatty acids suggest the following characteristics:

  • The compound likely exists as a white to off-white solid at room temperature.

  • Due to its amphipathic nature, with both hydrophilic (carboxylic acid and ketone) and hydrophobic (hydrocarbon chain) regions, it likely has limited water solubility.

  • The melting point would be expected to be influenced by the presence of the ketone group, which typically disrupts the close packing of molecules compared to non-oxo fatty acids.

Chemical Reactivity

The presence of both carboxylic acid and ketone functional groups confers specific chemical properties to 8-Oxotetradecanoic acid:

  • The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation.

  • The ketone group at C8 introduces a site for nucleophilic addition reactions, reduction to secondary alcohols, and potential enolization.

  • The compound might participate in biochemical pathways involving either or both functional groups, making it potentially relevant in metabolic processes.

Related Compounds and Structural Analogs

8-Oxotetradecanoic acid is part of a broader family of oxo-fatty acids, with several structurally similar compounds documented in the literature.

Comparison with 3-Oxotetradecanoic Acid

3-Oxotetradecanoic acid shares the same molecular formula (C₁₄H₂₆O₃) but features the ketone group at the C3 position rather than C8. This positional isomer is noted to be "an intermediate in fatty acid biosynthesis" converted from malonic acid via several enzymatic pathways including 3-oxoacyl-[acyl-carrier-protein] synthase, fatty-acid synthase and beta-ketoacyl-acyl-carrier-protein synthase II .

The proximity of the ketone group to the carboxylic acid in 3-Oxotetradecanoic acid creates beta-keto acid functionality, which has different chemical reactivity compared to 8-Oxotetradecanoic acid where the functional groups are more separated .

Comparison with 8-Oxohexadecanoic Acid

8-Oxohexadecanoic acid (C₁₆H₃₀O₃) is a higher homolog with two additional carbon atoms in its chain. It shares the same ketone position (C8) as 8-Oxotetradecanoic acid but has an extended hydrocarbon tail .

Key differences include:

  • Molecular weight: 270.41 g/mol (compared to 242.35 g/mol for 8-Oxotetradecanoic acid)

  • Likely higher hydrophobicity due to the longer carbon chain

  • CAS Registry Number: 2777-52-8

  • Also known as 8-ketopalmitic acid

Other Relevant Oxo Fatty Acids

8-Oxo-9-octadecenoic acid (OOA) is another related compound that has been studied for its biological activities. Notable differences include:

  • Contains 18 carbon atoms (compared to 14 in 8-Oxotetradecanoic acid)

  • Features an additional double bond at the C9-C10 position

  • Has demonstrated anti-inflammatory properties in experimental studies

Analytical Identification and Characterization

Various analytical methods can be employed to identify and characterize 8-Oxotetradecanoic acid in different contexts.

Spectroscopic Methods

For structural confirmation and purity assessment, several spectroscopic techniques are typically used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural details

  • Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns

  • Infrared (IR) spectroscopy to identify functional groups such as the carboxylic acid and ketone

Chromatographic Methods

For isolation, purification, and quantification, chromatographic techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), often after derivatization

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection and confirmation

These methods would typically be optimized for the specific physicochemical properties of 8-Oxotetradecanoic acid.

Research Gaps and Future Directions

The limited information available specifically on 8-Oxotetradecanoic acid in the search results points to several research gaps that merit further investigation:

  • Detailed physical properties determination, including solubility profiles, partition coefficients, and crystallographic data

  • Biological activity screening, particularly focusing on anti-inflammatory potential similar to related compounds

  • Metabolic pathway elucidation to understand the biogenesis and degradation of this compound

  • Potential applications in medical, pharmaceutical, or industrial contexts

Addressing these knowledge gaps would provide a more comprehensive understanding of 8-Oxotetradecanoic acid and its significance in biological systems.

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